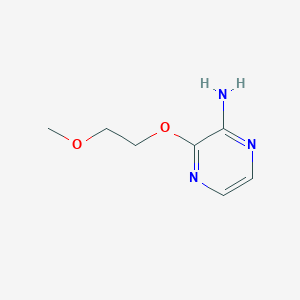
3-(2-methoxyethoxy)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C7H11N3O2 and a molecular weight of 169.184. This compound is known for its effectiveness in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for TB.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)pyrazin-2-amine involves several steps. One common method starts with the reaction of 2-methoxyethanol with potassium hydroxide (KOH) to form 3-(2-methoxyethoxy)propene . This intermediate is then reacted with allyl bromide under controlled temperature conditions to yield the desired product . The reaction conditions typically involve cooling the mixture in an ice bath and maintaining the temperature below 10°C during the addition of reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-(2-methoxyethoxy)pyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.
Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are performed under specific conditions to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions typically produce alcohols or amines .
科学的研究の応用
3-(2-methoxyethoxy)pyrazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating other bacterial infections.
Medicine: Primarily used as an antitubercular agent in combination with other drugs to treat TB.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of 3-(2-methoxyethoxy)pyrazin-2-amine involves its conversion to pyrazinoic acid within the bacterial cell . This active form interferes with the fatty acid synthase I (FAS I) enzyme, disrupting the synthesis of fatty acids essential for the growth and replication of Mycobacterium tuberculosis . The compound is highly specific and active only against Mycobacterium tuberculosis, making it an effective antitubercular agent .
類似化合物との比較
Similar Compounds
Pyrazinamide: Another antitubercular agent with a similar mechanism of action.
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the bacterial cell wall.
Rifampin: An antibiotic that inhibits bacterial RNA synthesis and is used in combination with other drugs to treat TB.
Uniqueness
3-(2-methoxyethoxy)pyrazin-2-amine is unique due to its specific activity against Mycobacterium tuberculosis and its ability to be used in combination with other antitubercular agents to enhance treatment efficacy . Its synthetic versatility and effectiveness in inhibiting bacterial growth make it a valuable compound in both research and clinical settings.
特性
IUPAC Name |
3-(2-methoxyethoxy)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDLTNJBSLKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)
![N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2771281.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)
![3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2771284.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)


![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)


![Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2771301.png)
![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)
